molecular formula C19H20FN3O3S B2812308 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1252851-54-9

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No. B2812308
CAS RN: 1252851-54-9
M. Wt: 389.45
InChI Key: DQXAKXSDWONFJL-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C19H20FN3O3S. It contains a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .


Molecular Structure Analysis

The molecule contains a total of 53 atoms, including 25 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom . The structure includes a thieno[3,2-d]pyrimidin-1-yl group, which is a fused ring system containing a thiophene ring and a pyrimidine ring .

Scientific Research Applications

Radiosynthesis Applications

  • Radioligand Imaging : This compound is part of a series of selective ligands for the translocator protein (18 kDa) used in PET imaging. A specific example is DPA-714, designed with a fluorine atom for labeling with fluorine-18, which allows for in vivo imaging using positron emission tomography (Dollé et al., 2008).

Antitumor and Anticancer Applications

  • Antitumor Activities : Certain derivatives, like (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid, have shown selective anti-tumor activities (Xiong Jing, 2011).
  • In Vitro Cytotoxic Activity : Some 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives exhibited appreciable cancer cell growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).

Structural and Molecular Studies

  • Crystal Structure Analysis : The study of crystal structures of related compounds provides insights into their molecular conformations, which is crucial for understanding their interactions and potential applications (Subasri et al., 2016).

Herbicidal Applications

  • Herbicidal Activities : Novel N‐(2‐Fluoro‐5(3‐methyl‐2,6‐dioxo‐4‐(trifluoromethyl)‐2,3‐dihydro‐pyrimidin‐1(6H)‐yl)phenyl)‐2‐phenoxyacetamide derivatives demonstrated effective herbicidal activities against dicotyledonous weeds (Wu et al., 2011).

Neuroinflammation Studies

  • Imaging of Neuroinflammation : A series of pyrazolo[1,5-a]pyrimidines closely related to this compound were evaluated for binding to the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes. These studies are pivotal for developing PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

Pharmacological Applications

  • Drug Design and Development : The synthesis and evaluation of related compounds provide a basis for the development of new drugs with potential applications in various therapeutic areas, including antiviral treatments (Mary et al., 2020).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with a similar pyrano[2,3-d]pyrimidine-2,4-dione scaffold have been found to interact with the amino acids present in the NI site of certain enzymes . The presence of a hydrophobic substituent on the ring was favorable due to interaction with the AD site of the enzyme .

properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-3-4-8-22-18(25)17-15(7-9-27-17)23(19(22)26)11-16(24)21-14-6-5-13(20)10-12(14)2/h5-7,9-10,17H,3-4,8,11H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLZEOBLSCKCJZ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=C(C=C3)F)C)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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